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Compound of Interest

2-Thiazolemethanol, alpha-

Compound Name:
methyl-, (alphaR)- (9Cl)

CAS No.: 134932-60-8

Cat. No.: B143946

Get Quote

Executive Summary

(R)-alpha-methyl-2-thiazolemethanol (CAS: 134932-60-8), also known as (R)-1-(thiazol-2-
yl)ethanol, is a high-value chiral building block used extensively in medicinal chemistry.[1] Its
structural motif—a chiral secondary alcohol adjacent to a thiazole ring—serves as a critical
pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-infective agents.

This guide details the preparation of this synthon via Asymmetric Transfer Hydrogenation (ATH)
and its application in stereoselective transformations, specifically the Mitsunobu reaction, to
generate chiral amines and ethers with inverted stereochemistry.

Chemical Profile & Specifications
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Property Specification

Chemical Name (R)-1-(1,3-Thiazol-2-yl)ethanol

Common Name (R)-alpha-methyl-2-thiazolemethanol

CAS Number 134932-60-8

Molecular Formula CsH7NOS

Molecular Weight 129.18 g/mol

Chiral Center C1 (Ethyl group alpha to thiazole)
Appearance Colorless to pale yellow oil / Low-melting solid

Soluble in MeOH, EtOH, DCM, THF; sparingly

Solubilit
Y soluble in water

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthesis Protocol: Asymmetric Transfer
Hydrogenation (ATH)

Objective: To synthesize enantiopure (R)-1-(thiazol-2-yl)ethanol from the achiral precursor 2-
acetylthiazole.

This protocol utilizes a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation, a robust
method for generating chiral heteroaromatic alcohols with high enantiomeric excess (ee >95%).

Reagents & Materials

e Substrate: 2-Acetylthiazole (CAS: 24295-03-2)[2]
o Catalyst: RuCl (Noyori-lkariya catalyst)
e Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

o Solvent: Dichloromethane (DCM) or Ethyl Acetate
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Step-by-Step Methodology

o Catalyst Preparation (In situ): In a flame-dried Schlenk flask under argon, dissolve [RuClz(p-
cymene)]z (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv) in dry DCM. Stir at room
temperature for 20 minutes to form the active orange catalyst species.

» Reaction Initiation: Add 2-acetylthiazole (1.0 equiv) to the catalyst solution.

e Hydrogen Donor Addition: Cool the mixture to 0°C. Slowly add the Formic acid/Triethylamine
mixture (3.0 equiv) via syringe pump to control exotherm.

o Reaction: Allow the mixture to warm to room temperature and stir for 12—24 hours. Monitor
consumption of ketone via TLC (Hexane:EtOAc 3:1) or HPLC.

e Quench & Workup: Dilute with water and extract with DCM (3x). Wash combined organics
with saturated NaHCOs (to remove excess formic acid) and brine.

 Purification: Dry over Na2S0Qa4, concentrate in vacuo. Purify via flash column chromatography
(SiO2, gradient 10-30% EtOAc in Hexanes).

Expert Insight: The thiazole nitrogen can coordinate to the metal center, potentially slowing the
reaction. Using a slightly higher catalyst loading (1 mol%) or ensuring strictly anhydrous
conditions helps maintain turnover frequency.

Application Protocol: Stereoselective Mitsunobu
Inversion

Objective: To utilize (R)-1-(thiazol-2-yl)ethanol as a chiral scaffold to synthesize (S)-configured

amines or ethers via stereochemical inversion.

The Mitsunobu reaction is the gold standard for converting this chiral alcohol into other
functional groups (azides, esters, ethers) while reliably inverting the chiral center (Walden
inversion).

Target Transformation

(R)-Alcohol - (S)-Azide — (S)-Amine (Precursor for chiral aminothiazole drugs)

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Reagents

o Substrate: (R)-1-(thiazol-2-yl)ethanol

Nucleophile: Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HNs generated in situ)

Phosphine: Triphenylphosphine (PPhs3)[3][4][5]

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD)[3][5][6]

Solvent: Anhydrous THF

Step-by-Step Methodology

o Setup: Charge a dry flask with (R)-1-(thiazol-2-yl)ethanol (1.0 equiv) and PPhs (1.2 equiv) in
anhydrous THF. Cool to 0°C under nitrogen.

e Nucleophile Addition: Add DPPA (1.2 equiv) dropwise.
e Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow.
¢ Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

o Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to
precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

e Reduction (to Amine): The crude (S)-azide intermediate is dissolved in THF/Water and
treated with Staudinger conditions (PPhs, then H20) or hydrogenated (Hz, Pd/C) to yield the
(S)-1-(thiazol-2-yl)ethanamine.

Self-Validating Check:

o Chirality Check: The product must show inverted optical rotation compared to a standard (S)-
enantiomer.

o TPPO Removal: If a white solid persists in the product, it is likely TPPO. Repeat trituration or
use a polymer-bound phosphine reagent to simplify purification.
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Pathway Visualization

The following diagram illustrates the divergence from the achiral ketone to the (R)-alcohol

building block, and its subsequent conversion to an (S)-amine via Mitsunobu inversion.

Mitsunobu Reaction
. (PPh3, DIAD, DPPA)
(R)-1-(Thiazol-2-yl)ethanol /alden Inversion

(Chiral Building Block)

Staudinger Reduction
(S)-Azide Intermediate (PPh3,H20) o (S)-1-(Thiazol-2-yl)ethanamine
(Inverted Center) (Chiral Drug Synthon)

. Asymmetric Transfer Hydrogenation
2-Acetylthiazole (Ru-TSDPEN, HCOOH) >
(Achiral Precursor)

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway from achiral 2-acetylthiazole to (S)-chiral amine

via the (R)-alcohol intermediate.[1][2]

Troubleshooting & Expert Tips

Enantiomeric Excess (ee) Erosion:
o lIssue: Lower than expected ee in the Mitsunobu step.

o Cause: Incomplete inversion due to SN1 character if the carbocation is stabilized by the

thiazole ring.

o Solution: Keep the reaction strictly at 0°C during addition and use a non-polar solvent like
Toluene if solubility permits, to favor the SN2 mechanism.

Catalyst Poisoning (ATH Step):
o Issue: Reaction stalls at 50% conversion.
o Cause: The sulfur in the thiazole ring can bind to Ruthenium.

o Solution: Ensure the 2-acetylthiazole is distilled or passed through a short silica plug
before use to remove sulfur-containing impurities or oligomers.

Safety Note (Azides):
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o DPPA and organic azides are potentially explosive. Never concentrate azide solutions to
dryness with heat. Always work behind a blast shield when scaling up (>19).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Application Note: (R)-alpha-methyl-2-
thiazolemethanol as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b143946/docs#technical-application-note-r-alpha-
methyl-2-thiazolemethanol-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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